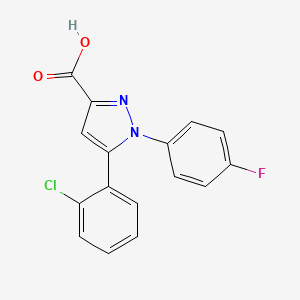![molecular formula C11H10ClF3N2O2 B2408862 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide CAS No. 747411-15-0](/img/structure/B2408862.png)
2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Properties :
- Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment, a category to which 2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide belongs, have demonstrated antibacterial and antifungal activities. Synthesis of 5-(4-acetylphenyl) substituted 2-aminothiazol-4(5H)-ones via cyclisation of thiocyanatoamides contributes to their antimicrobial properties (Baranovskyi et al., 2018).
Structural Analysis for Medicinal Applications :
- The structures of 2-[N-(2-chlorophenyl)carbamoyl]benzenesulfonamide and similar compounds are stabilized by extensive intra- and intermolecular hydrogen bonds. These compounds, including variants of this compound, exhibit potential for medicinal applications due to their carbamoylsulfonamide derivatives (Siddiqui et al., 2008).
Nonlinear Optical Materials :
- N-(2-Chlorophenyl)-(1-Propanamide), closely related to the specified compound, has been synthesized and studied for its potential as an organic electro-optic and non-linear optical material. The study includes growth of single crystals and characterization using various spectroscopic techniques (Prabhu & Rao, 2000).
Potential Inhibitors for COVID-19 Protease :
- A study on 2-chloro-N-(p-tolyl)propanamide, which shares structural similarities with the specified compound, involved quantum chemical analysis and molecular docking. This research suggested the potential of these molecules as medicinal use for COVID-19, highlighting their significance in current medical research (Pandey et al., 2020).
Herbicidal Activity :
- Synthesis and characterization of N-(7-Chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effectiveness in herbicidal activity. This indicates the potential use of related compounds, such as this compound, in agricultural applications (Liu et al., 2007).
Propriétés
IUPAC Name |
2-chloro-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-5(12)11(19)16-4-8(18)17-7-3-2-6(13)9(14)10(7)15/h2-3,5H,4H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEKLBHATAMXDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC1=C(C(=C(C=C1)F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

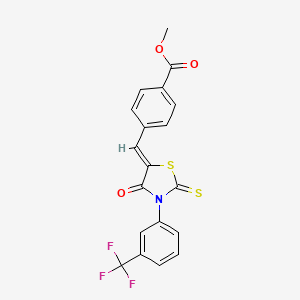

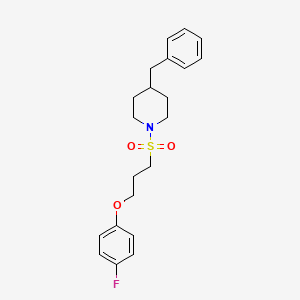
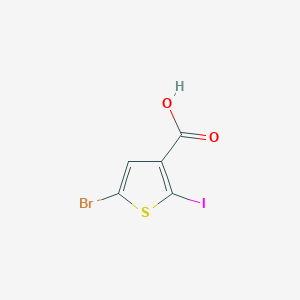
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408784.png)
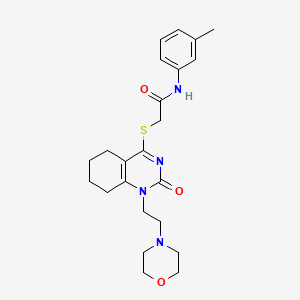
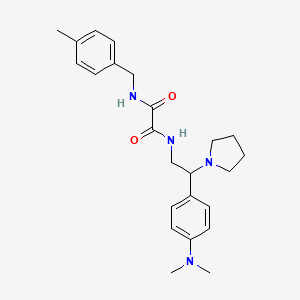
![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)
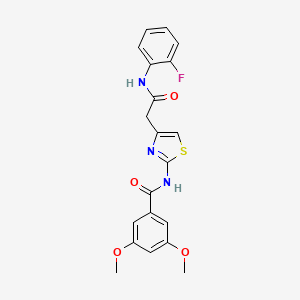
![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)
![7-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzofuran-2-carboxamide](/img/structure/B2408796.png)
![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)
